4-[N-methyl-2-(2-methyl-1H-indol-3-yl)acetamido]butanoic acid
Description
4-[N-methyl-2-(2-methyl-1H-indol-3-yl)acetamido]butanoic acid is a synthetic indole derivative characterized by a butanoic acid backbone linked to an N-methyl acetamido group substituted with a 2-methylindole moiety.
Properties
IUPAC Name |
4-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11-13(12-6-3-4-7-14(12)17-11)10-15(19)18(2)9-5-8-16(20)21/h3-4,6-7,17H,5,8-10H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZKWTMFZSFRDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC(=O)N(C)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[N-methyl-2-(2-methyl-1H-indol-3-yl)acetamido]butanoic acid typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production. The process would also need to adhere to safety and environmental regulations to minimize waste and hazardous byproducts.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a base.
Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: Biologically, 4-[N-methyl-2-(2-methyl-1H-indol-3-yl)acetamido]butanoic acid has shown potential in various bioassays, indicating possible antiviral, anti-inflammatory, and anticancer properties.
Medicine: In medicine, this compound could be explored for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry: Industrially, this compound may find applications in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism by which 4-[N-methyl-2-(2-methyl-1H-indol-3-yl)acetamido]butanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared to two structurally related molecules from the evidence:
Compound A : 2-Chloro-4-[(2-methyl-1H-indol-3-yl)azo]-benzonitrile (CAS 72928-36-0)
- Key Features :
- Azo (-N=N-) linkage between benzonitrile and 2-methylindole.
- Chlorine substituent on the benzene ring.
- Implications :
- Azo compounds are commonly used in dyes but may exhibit toxicity due to metabolic cleavage of the azo bond.
- The absence of a carboxylic acid group reduces polarity, limiting water solubility compared to the target compound.
Compound B : 2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol (CAS not provided)
- Key Features :
- 1,3,4-Oxadiazole ring with a sulfanyl (-SH) group.
- Indole linked via a methylene bridge.
- Implications: Oxadiazoles are known for antimicrobial and anticancer activity due to their electron-deficient aromatic rings.
Target Compound : 4-[N-methyl-2-(2-methyl-1H-indol-3-yl)acetamido]butanoic Acid
- Key Features: Butanoic acid backbone with a carboxylic acid group. Methylated acetamido spacer and 2-methylindole.
- Implications: The carboxylic acid group improves aqueous solubility, favoring pharmacokinetic properties. The methylated amide may enhance metabolic stability compared to non-methylated analogs.
Biological Activity
The compound 4-[N-methyl-2-(2-methyl-1H-indol-3-yl)acetamido]butanoic acid is a derivative of indole, a structure known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The chemical structure of 4-[N-methyl-2-(2-methyl-1H-indol-3-yl)acetamido]butanoic acid can be represented as follows:
- IUPAC Name : 4-[N-methyl-2-(2-methyl-1H-indol-3-yl)acetamido]butanoic acid
- Molecular Formula : CHNO
- Molecular Weight : 232.28 g/mol
This compound features an indole moiety, which is often associated with various biological activities including anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Activity
Research indicates that indole derivatives exhibit significant anticancer properties. A study highlighted that compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives with an indole core showed IC values in the low micromolar range against breast cancer cell lines, suggesting that the presence of the indole structure is beneficial for anticancer activity .
Case Study: Structure-Activity Relationship (SAR)
A structure-activity relationship (SAR) analysis revealed that modifications on the indole ring and the acetamido group significantly affect the anticancer efficacy. The introduction of electron-donating groups at specific positions on the phenyl ring enhanced cytotoxicity against cancer cells .
| Compound | IC (µM) | Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | MCF-7 |
| Compound B | 1.98 ± 1.22 | MDA-MB-231 |
| 4-[N-methyl-2-(2-methyl-1H-indol-3-yl)acetamido]butanoic acid | TBD | TBD |
Antimicrobial Activity
Indole derivatives have also been studied for their antimicrobial properties. Compounds similar to 4-[N-methyl-2-(2-methyl-1H-indol-3-yl)acetamido]butanoic acid have shown activity against various bacterial and fungal strains, including Candida albicans and Staphylococcus aureus. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction : Indole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Inhibition of Cell Proliferation : These compounds may inhibit cell cycle progression by targeting cyclin-dependent kinases (CDKs).
- Antimicrobial Mechanisms : For antimicrobial activity, the compounds may interfere with bacterial cell wall synthesis or disrupt membrane integrity.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicology of 4-[N-methyl-2-(2-methyl-1H-indol-3-yl)acetamido]butanoic acid is crucial for its potential therapeutic application. Preliminary studies suggest favorable absorption characteristics; however, further research is needed to assess long-term toxicity and side effects in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
